molecular formula C10H13NO4 B1330884 Methyl 2-amino-4,5-dimethoxybenzoate CAS No. 26759-46-6

Methyl 2-amino-4,5-dimethoxybenzoate

Cat. No.: B1330884
CAS No.: 26759-46-6
M. Wt: 211.21 g/mol
InChI Key: QQFHCCQSCQBKBG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dimethoxybenzoate

Scientific Research Applications

Interaction with Proteins and Micelles

Methyl 2-amino-4,5-dimethoxybenzoate (ADMB) has been studied for its interaction with human serum albumin (HSA) and micelles. Photophysical studies using steady-state and picosecond time-resolved emission spectroscopy revealed dynamical and structural changes in ADMB when complexed with HSA, indicating strong confinement and robustness in the ADMB:HSA complex. This suggests potential applications in understanding drug encapsulation and nanopharmacodynamics (Tormo et al., 2008).

Synthesis of Complex Compounds

ADMB has been utilized in the asymmetric synthesis of complex compounds. For instance, it has been used in the synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, which further contributes to the creation of other significant compounds. Such synthesis processes exemplify the versatility of ADMB in organic chemistry and drug synthesis (Charlton et al., 1990).

Applications in Food and Living Organisms

ADMB is related to the compound methylglyoxal (MG), a reactive alpha-oxoaldehyde. MG modifies arginine and lysine residues in proteins, forming advanced glycation end-products. These findings are critical for understanding the biological implications of such compounds in conditions like diabetes and neurodegenerative diseases (Nemet et al., 2006).

Development of New Compounds

Research on derivatives of ADMB, such as methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, has led to the creation of new compounds with potential local anesthetic and anti-inflammatory activities. This highlights ADMB's role in the discovery and development of new pharmaceutical agents (Catsoulacos, 1976).

Safety and Hazards

Methyl 2-amino-4,5-dimethoxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting the compound in eyes, on skin, or on clothing .

Relevant Papers

The search results did not provide specific papers related to this compound .

Properties

IUPAC Name

methyl 2-amino-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFHCCQSCQBKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181268
Record name Methyl 4,5-dimethoxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26759-46-6
Record name Benzoic acid, 2-amino-4,5-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26759-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dimethoxyanthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026759466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,5-dimethoxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,5-dimethoxyanthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an hydrogenating autoclave, there are placed 144 g of methyl 3,4-dimethoxy-6-nitro-benzoate, 300 ml of tetrahydrofuran and 3 coffee spoonfuls of Raney nickel. Hydrogenation occurs at about 35°C. In 20 minutes, the pressure drop is 80 kg. It is cooled, the nickel filtered, and the tetrahydrofuran removed under vacuum. There are obtained 123 g (97%) of methyl 3,4-dimethoxy-6-aminobenzoate. (m.p.: 130°C).
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 2-amino-4,5-dimethoxybenzoate interact with biological systems like human serum albumin?

A1: Research indicates that this compound exhibits strong binding affinity to human serum albumin (HSA), forming a stable 1:1 complex. [] This interaction is driven by the compound's hydrophobicity, leading to its encapsulation within a specific binding site on the protein. This encapsulation is confirmed by picosecond anisotropy measurements, which reveal restricted rotation of the compound within the complex, suggesting strong confinement. [] Furthermore, energy transfer from the excited Tryptophan 214 residue of HSA to the bound this compound has been observed, providing further evidence of their close proximity within the complex. []

Q2: What is the structural characterization of this compound?

A2: this compound (C10H13NO4) is characterized by a nearly planar molecular structure. [] Intramolecular hydrogen bonding involving the amino and ester groups contributes to its structural stability. The amino group also participates in intermolecular hydrogen bonding with carbonyl groups, resulting in the formation of helical chains within the crystal lattice. []

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